

# A Head-to-Head Comparison of the Safety Profiles of PKM2 Activators

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | PKM2 activator 7 |           |
| Cat. No.:            | B15576071        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The activation of Pyruvate Kinase M2 (PKM2) has emerged as a promising therapeutic strategy for a range of diseases, from hematological disorders to cancer. As several small molecule activators of PKM2 progress through clinical development, a thorough understanding of their respective safety profiles is paramount for researchers and drug development professionals. This guide provides an objective, head-to-head comparison of the safety data for three prominent PKM2 activators: mitapivat (Pyrukynd®), etavopivat, and tebapivat (AG-946), supported by available clinical trial data and detailed experimental methodologies.

## **Comparative Safety Profile of PKM2 Activators**

The following table summarizes the reported adverse events from clinical trials of mitapivat, etavopivat, and tebapivat. It is important to note that the patient populations and trial designs differ, which can influence the observed adverse event profiles.



| Adverse Event<br>Category       | Mitapivat<br>(Pyrukynd®)[1][2]<br>[3]                                                                                                                                                                                                                 | Etavopivat[4][5][6]<br>[7][8]                                                                                                                                                                                                                                                    | Tebapivat (AG-946)<br>[9][10][11][12][13]                                                                                                                                              |
|---------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Common Adverse<br>Events (≥10%) | ACTIVATE Trial (Not Regularly Transfused):- Nausea (17.5%)- Headache (15.0%)ACTIVATE-T Trial (Regularly Transfused):- Alanine aminotransferase increase (37%)- Headache (37%)- Aspartate aminotransferase increase (19%)- Fatigue (19%)- Nausea (19%) | HIBISCUS Phase 2 Trial (Sickle Cell Disease):- Most adverse events were mild to moderate and consistent with underlying sickle cell disease Vaso- occlusive crisis was a common treatment- emergent adverse event Insomnia was reported in the 400 mg group.                     | Phase 2a Trial (Lower-Risk MDS):- Reported to have a favorable safety profile and to be well- tolerated. Specific percentages of common adverse events are not yet publicly available. |
| Serious Adverse<br>Events       | ACTIVATE Trial:- Atrial fibrillation (1 patient)- Gastroenteritis (1 patient)- Rib fracture (1 patient)- Musculoskeletal pain (1 patient)ACTIVATE- T Trial:- Increased blood triglycerides (4%)- Ovarian cyst (4%)- Renal colic (4%)                  | HIBISCUS Phase 2 Trial:- Serious adverse events (SAEs) were reported, with some considered possibly or probably drug-related, including hepatic enzyme increase and hemoglobin decrease. Two SAEs led to discontinuation (hepatic enzyme increase and cerebrovascular accident). | Phase 2a Trial:- Data on specific serious adverse events are not yet publicly available.                                                                                               |



| Adverse Events<br>Leading to<br>Discontinuation | ACTIVATE Trial:- No treatment-emergent adverse events led to discontinuation in the mitapivat arm.[2]                                                                               | HIBISCUS Phase 2 Trial:- Two patients in the 200 mg group discontinued due to adverse events (hepatic enzyme increase and a cerebrovascular accident).[5][8] | Phase 2a Trial:- Data on discontinuations due to adverse events are not yet publicly available. |
|-------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------|
| Other Notable<br>Adverse Events                 | - Post-marketing (FAERS database): Reports of blood iron increased, iron overload, pulmonary hypertension, vulvovaginal dryness, menstrual disorders, ocular icterus, and jaundice. | -                                                                                                                                                            | -                                                                                               |

# PKM2 Signaling Pathway and Mechanism of Action

PKM2 is a key enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate. Its activity is tightly regulated, existing in a highly active tetrameric state and a less active dimeric state. PKM2 activators promote the formation of the stable, active tetramer, thereby enhancing glycolytic activity.





Click to download full resolution via product page

PKM2 activation and its role in glycolysis.

## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of safety and efficacy data. Below are representative protocols for key experiments in the evaluation of PKM2 activators.

## In Vitro PKM2 Activation Assay

This assay determines the potency of a compound in activating the PKM2 enzyme.

Objective: To measure the half-maximal effective concentration (EC50) of a test compound for PKM2 activation.

Principle: The activity of PKM2 is coupled to the lactate dehydrogenase (LDH) reaction. The conversion of pyruvate to lactate by LDH oxidizes NADH to NAD+, resulting in a decrease in absorbance at 340 nm, which is proportional to PKM2 activity.

#### Materials:

Recombinant human PKM2 enzyme



- Phosphoenolpyruvate (PEP)
- Adenosine diphosphate (ADP)
- NADH
- Lactate dehydrogenase (LDH)
- Test compound (PKM2 activator)
- Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)
- 96-well microplate
- Microplate reader capable of reading absorbance at 340 nm

#### Procedure:

- Prepare a serial dilution of the test compound in the assay buffer.
- In a 96-well plate, add the assay buffer, PEP, ADP, NADH, and LDH to each well.
- Add the diluted test compound or vehicle control to the respective wells.
- Initiate the reaction by adding the recombinant PKM2 enzyme to all wells.
- Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm over time (kinetic read).
- Calculate the initial reaction rates for each compound concentration.
- Plot the reaction rates against the compound concentration and fit the data to a doseresponse curve to determine the EC50 value.

# Cellular Thermal Shift Assay (CETSA) for Target Engagement



CETSA is used to confirm that the PKM2 activator binds to its target protein within a cellular environment.

Objective: To assess the target engagement of a PKM2 activator by measuring the thermal stabilization of the PKM2 protein in intact cells.

Principle: Ligand binding to a protein typically increases its thermal stability. In CETSA, cells are treated with the compound and then heated to various temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, usually by Western blot or other immunoassays. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

#### Materials:

- Cell line expressing PKM2 (e.g., K562)
- Cell culture medium and supplements
- Test compound (PKM2 activator)
- Phosphate-buffered saline (PBS)
- · Lysis buffer with protease inhibitors
- Antibodies against PKM2 and a loading control (e.g., GAPDH)
- SDS-PAGE and Western blotting reagents and equipment
- PCR machine or heating block for temperature gradient

### Procedure:

- Culture cells to the desired density.
- Treat the cells with the test compound or vehicle control for a specified time.
- Harvest and wash the cells with PBS.



- Aliquot the cell suspension into PCR tubes.
- Heat the tubes at a range of temperatures for a short duration (e.g., 3 minutes).
- Lyse the cells by freeze-thaw cycles or with lysis buffer.
- Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation.
- Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for PKM2.
- Quantify the band intensities and plot the percentage of soluble PKM2 against the temperature to generate melting curves.
- Compare the melting curves of the compound-treated and vehicle-treated samples to determine the thermal shift.

## In Vivo Toxicology Study (Rodent Model)

This protocol outlines a general approach for assessing the safety of an orally administered PKM2 activator in a rodent model.

Objective: To evaluate the potential toxicity of a PKM2 activator after repeated oral administration in rats for 28 days.

Principle: The study is designed to identify potential target organs of toxicity, determine a noobserved-adverse-effect level (NOAEL), and characterize the dose-response relationship for any observed toxicities.

### Materials:

- Test compound (PKM2 activator)
- Vehicle (e.g., 0.5% methylcellulose in water)
- Sprague-Dawley rats (equal numbers of males and females)



- Standard laboratory animal diet and water
- Equipment for oral gavage, blood collection, and clinical observations
- Clinical pathology and histopathology laboratory facilities

#### Procedure:

- Acclimatization: Acclimatize the animals to the laboratory conditions for at least 7 days.
- Dose Groups: Randomly assign animals to multiple dose groups (e.g., low, mid, high dose) and a vehicle control group.
- Dosing: Administer the test compound or vehicle orally by gavage once daily for 28 consecutive days.
- Clinical Observations: Conduct daily observations for clinical signs of toxicity, and weekly detailed physical examinations, including body weight and food consumption measurements.
- Clinical Pathology: Collect blood and urine samples at specified time points (e.g., pre-study and at termination) for hematology, clinical chemistry, and urinalysis.
- Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals.
   Collect and preserve specified organs and tissues for histopathological examination.
- Data Analysis: Analyze the data for dose-related changes in clinical signs, body weight, food consumption, clinical pathology parameters, organ weights, and histopathological findings.
   Determine the NOAEL.





Click to download full resolution via product page

A typical experimental workflow for safety assessment.

## Conclusion

The safety profiles of the PKM2 activators mitapivat, etavopivat, and tebapivat are still being fully characterized through ongoing clinical trials. Mitapivat, being the first to market, has the most extensive publicly available safety data, with a well-defined profile of common and serious adverse events. Etavopivat appears to be well-tolerated in patients with sickle cell disease, with most adverse events related to the underlying condition. The safety profile of tebapivat in lower-risk MDS is reported as favorable, though detailed data is not yet widely available.



This guide provides a snapshot of the current understanding of the safety of these agents. As more data from later-phase clinical trials become available, a more comprehensive and direct comparison will be possible. Researchers and clinicians should continue to monitor the literature for updates on the safety and efficacy of this promising class of therapeutic agents.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Mitapivat in adult patients with pyruvate kinase deficiency receiving regular transfusions (ACTIVATE-T): a multicentre, open-label, single-arm, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. investor.agios.com [investor.agios.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sicklecellanemianews.com [sicklecellanemianews.com]
- 6. Paper: Etavopivat Reduces Incidence of Vaso-Occlusive Crises in Patients with Sickle Cell Disease: HIBISCUS Trial Phase 2 Results through 52 Weeks [ash.confex.com]
- 7. Results of the Phase II HIBISCUS trial investigating etavopivat in sickle cell disease |
   VJHemOnc [vihemonc.com]
- 8. Phase 2 data from the ongoing HIBISCUS study shows promise that investigational etavopivat could reduce the incidence of vaso-occlusive crises in people with sickle cell disease [prnewswire.com]
- 9. agios.com [agios.com]
- 10. A Study of Tebapivat (AG-946) in Participants With Anemia Due to Lower-Risk Myelodysplastic Syndromes (LR-MDS) [clin.larvol.com]
- 11. hra.nhs.uk [hra.nhs.uk]
- 12. targetedonc.com [targetedonc.com]
- 13. onclive.com [onclive.com]



 To cite this document: BenchChem. [A Head-to-Head Comparison of the Safety Profiles of PKM2 Activators]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576071#a-head-to-head-comparison-of-the-safety-profiles-of-pkm2-activators]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com